molecular formula C10H15N3O2S B2979665 4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide CAS No. 2059936-24-0

4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide

Cat. No. B2979665
CAS RN: 2059936-24-0
M. Wt: 241.31
InChI Key: FCKJIPBWPMFHKG-UHFFFAOYSA-N
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Description

4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide is a chemical compound with the CAS Number: 2059936-24-0 . It has a molecular weight of 241.31 . The IUPAC name for this compound is 4-amino-N-((dimethylamino)-(methylene)sulfinyl)benzamide . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O2S/c1-13(2)16(3,15)12-10(14)8-4-6-9(11)7-5-8/h4-7H,3,11H2,1-2H3,(H,12,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 241.31 .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to the compound have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Ghorab et al. (2017) investigated a series of compounds for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity. The study found that certain synthesized compounds displayed interesting antimicrobial activity, with some showing higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition and Molecular Docking

Another application area is enzyme inhibition and molecular docking studies, where compounds with a similar structure have been evaluated for their effects on enzyme activities. Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities. The study included molecular docking to understand the binding interactions, showing that these compounds could act as inhibitors for enzymes like tyrosinase and cholesterol esterase (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Synthesis Methodologies

Regarding synthesis methodologies, compounds with similar structural features have been explored for their synthesis routes and characterizations. For example, the synthesis of N-substituted 3-aminomethylidenetetramic acids showcases the preparation of derivatives with potentially interesting biological activities (Pirc, Bevk, Jakše, Rečnik, Golič, Golobič, Meden, Stanovnik, & Svete, 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-13(2)16(3,15)12-10(14)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKJIPBWPMFHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=NC(=O)C1=CC=C(C=C1)N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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